molecular formula C12H20FNO4 B8023300 1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate

Cat. No. B8023300
M. Wt: 261.29 g/mol
InChI Key: XHPWIVCCDDYKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C12H20FNO4 and its molecular weight is 261.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Agents : Some derivatives of fluoronaphthyridines, which include compounds with a 1-tert-butyl moiety, have shown promising antibacterial activities both in vitro and in vivo. Specifically, compounds like BMY 43748 were identified as potential therapeutic agents due to their enhanced activity (Bouzard et al., 1992).

  • Intermediate in Drug Synthesis : Tert-Butyl derivatives are important intermediates in synthesizing biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a key intermediate in the synthesis of omisertinib (AZD9291), a drug used in cancer therapy (Zhao et al., 2017).

  • Stereochemistry and Organic Synthesis : The vinylfluoro group, as found in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, has been used to study stereochemistry in organic synthesis, particularly in the synthesis of pipecolic acid derivatives (Purkayastha et al., 2010).

  • Use in Chiral Auxiliary and Dipeptide Synthesis : Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used as a chiral auxiliary and a building block in dipeptide synthesis, demonstrating its versatility in organic chemistry and medicinal applications (Studer et al., 1995).

  • Hydroformylation Reactions : In the field of organometallic chemistry, tert-butyl derivatives have been used in hydroformylation reactions, an important process in industrial chemistry for the synthesis of aldehydes (Kollár & Sándor, 1993).

  • Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis : Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a significant intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor, CP-690550, showcasing its application in developing novel therapeutic agents (Chen Xin-zhi, 2011).

  • NMR Tagging in Protein Research : O-tert-Butyltyrosine has been used as an NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities, indicating its utility in biochemistry and pharmacology (Chen et al., 2015).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-fluoropiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPWIVCCDDYKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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